Enantiomer Potency in GABA Uptake Inhibition
The (1R,3S) absolute configuration present in the target compound confers at least a 20-fold reduction in GABA uptake inhibitory potency compared with its (1S,3R) enantiomer. This establishes that procurement of the racemate vs. enantiopure (1S,3R) form dictates fundamentally different pharmacological outcomes. The (1S,3R) isomer exhibited potency similar to GABA itself in inhibiting [³H]GABA uptake into rat brain slices, whereas the (1R,3S) isomer was at least 20 times less potent [1].
| Evidence Dimension | GABA uptake inhibition potency in rat brain slices |
|---|---|
| Target Compound Data | (1R,3S) enantiomer: at least 20-fold less potent than GABA |
| Comparator Or Baseline | (1S,3R) enantiomer: potency similar to GABA itself |
| Quantified Difference | ≥20-fold potency difference between enantiomers |
| Conditions | Rat brain slice [³H]GABA uptake assay; Allan et al. 1981 |
Why This Matters
Researchers requiring GABA-transporter-mediated pharmacology must verify enantiomeric composition; the (1R,3S) component is functionally a low-potency isomer, while the (1S,3R) component drives biological activity.
- [1] Allan RD, Johnston GAR, Twitchin B. Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. 1981;34(10):2231-2236. doi:10.1071/CH9812231 View Source
